(Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups such as a chlorobut-2-en-1-yl group, a fluorobenzylthio group, and a methyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Chlorobut-2-en-1-yl Group: The chlorobut-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a nucleophilic substitution reaction using a thiol derivative and a fluorobenzyl halide.
Methylation: The final step involves the methylation of the purine core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a chlorobenzylthio group instead of a fluorobenzylthio group.
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-methylbenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylbenzylthio group instead of a fluorobenzylthio group.
Uniqueness
The uniqueness of (Z)-7-(3-chlorobut-2-en-1-yl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in the presence of the fluorobenzylthio group, which imparts distinct chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S/c1-10(18)7-8-23-13-14(22(2)16(25)21-15(13)24)20-17(23)26-9-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,21,24,25)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIIFFOKGIXYEG-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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